Uridine 5'-diphosphoglucose disodium salt, also known as UDP-D-Glucose disodium salt, is a nucleotide sugar that plays a critical role in carbohydrate metabolism. It serves as a precursor for the synthesis of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in various biological systems, including animal tissues and certain microorganisms. This compound is also recognized for its function as an agonist of the P2Y14 receptor, which is involved in neuroimmune signaling pathways .
Uridine 5'-diphosphoglucose disodium salt is derived from the enzymatic conversion of glucose-1-phosphate and uridine triphosphate. It is classified under nucleotide sugars and is commonly utilized in biochemical research due to its significance in glycosylation processes and cell signaling mechanisms. Its chemical structure consists of a uridine molecule linked to two phosphate groups and a glucose moiety .
The synthesis of Uridine 5'-diphosphoglucose disodium salt can be achieved through several methods:
The molecular formula of Uridine 5'-diphosphoglucose disodium salt is , with a molecular weight of approximately 456.231 g/mol. The compound features a complex structure characterized by:
The compound's structure can be represented by its InChI key: PKJQEQVCYGYYMM-QBNUFUENSA-L
, indicating its unique chemical identity .
Uridine 5'-diphosphoglucose disodium salt participates in several biochemical reactions:
The mechanism of action for Uridine 5'-diphosphoglucose involves:
Research indicates that UDP-D-Glucose's interaction with these receptors can influence various physiological processes, including insulin secretion and cellular metabolism.
These properties highlight its stability under standard laboratory conditions while emphasizing its solubility characteristics relevant for biochemical applications.
Uridine 5'-diphosphoglucose disodium salt has diverse applications in scientific research:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in characterizing the atomic-level structure of uridine 5′-diphosphoglucose disodium salt (UDP-glucose disodium salt). NMR studies confirm the presence of distinct molecular regions: a uracil base (δ 7.8–8.0 ppm for pyrimidine protons), ribose sugar (δ 5.5–6.5 ppm for anomeric protons), and glucose moiety (δ 3.0–4.5 ppm for ring protons). The linkage between uridine diphosphate and glucose is identified through phosphorus resonances (δ -10 to -12 ppm), corresponding to the diphosphate bridge’s two distinct phosphate groups [2] [5].
X-ray crystallography reveals that the disodium salt adopts a folded conformation in the solid state, stabilized by intramolecular hydrogen bonding between the uracil carbonyl oxygen and glucose hydroxyl groups. The sodium ions coordinate with the phosphate oxygens and water molecules, forming a hexagonal hydrated lattice. This arrangement contributes to the compound’s stability and hygroscopic nature [5] [8]. The glycosidic bond is confirmed as β-configuration for the uridine-ribose linkage and α-configuration for the ribose-diphosphate-glucose bond, consistent with its biological activity as a glycosyl donor [6] [8].
Table 1: Key Structural Features of UDP-Glucose Disodium Salt
Structural Element | Characterization Method | Observations |
---|---|---|
Uracil Base | ¹H NMR | δ 7.8–8.0 ppm (pyrimidine H) |
Ribose Sugar | ¹H NMR | δ 5.5–6.5 ppm (anomeric H) |
Diphosphate Bridge | ³¹P NMR | δ -10 to -12 ppm |
Glucose-Ribose Linkage | X-ray crystallography | α-configuration confirmed |
Na⁺ Coordination | X-ray crystallography | Hexagonal hydrated lattice |
UDP-glucose disodium salt exhibits high water solubility (≥50 mg/mL, clear solution), attributable to its ionic character and hydrophilic functional groups. This property facilitates its use in enzymatic assays requiring aqueous environments [2] [7]. However, solubility in organic solvents like DMSO is limited (115 mg/mL), necessitating heating to 60°C for dissolution [4].
The compound is hygroscopic, absorbing atmospheric moisture rapidly, which can lead to hydration-induced decomposition. Consequently, storage under inert conditions (nitrogen atmosphere) at -20°C is mandated to preserve stability [7] [8]. Thermal stability studies show decomposition above 162°C, consistent with nucleotide degradation patterns. Long-term stability is pH-dependent, with optimal integrity observed in neutral buffers (pH 6.5–7.5) [7] [8].
Table 2: Physicochemical Profile of UDP-Glucose Disodium Salt
Property | Value/Condition | Functional Impact |
---|---|---|
Water Solubility | ≥50 mg/mL (clear) | Ideal for biochemical assays |
DMSO Solubility | 115 mg/mL (with heating) | Limited utility in organic systems |
Hygroscopicity | High | Requires desiccated storage |
Thermal Decomposition | >162°C | Avoids high-temperature processing |
Storage Stability | -20°C under N₂ | Prevents hydrolysis and hydration |
The disodium salt form (C₁₅H₂₂N₂Na₂O₁₇P₂; MW 610.27) dominates biochemical applications due to enhanced solubility and handling properties compared to the free acid derivative (C₁₅H₂₄N₂O₁₇P₂; MW 566.31). The sodium ions neutralize the phosphate groups’ negative charges, reducing electrostatic repulsion and improving solubility by >50% [3] [7]. In contrast, the free acid form exhibits poor aqueous solubility (<10 mg/mL) and tends to form colloidal suspensions, limiting its utility in precision assays [7].
Notably, commercial disodium salts may contain ≤8.5% water as hydrate, which minimally impacts enzymatic activity but requires mass correction for stoichiometric reactions. The salt form also demonstrates superior crystallinity, facilitating purification and structural studies [2] [5] [8]. Biological systems show no preference between salt forms once dissolved, as intracellular pH equilibrates the ionization state [5] [6].
Table 3: Disodium Salt vs. Free Acid Derivatives
Characteristic | Disodium Salt | Free Acid |
---|---|---|
Molecular Formula | C₁₅H₂₂N₂Na₂O₁₇P₂ | C₁₅H₂₄N₂O₁₇P₂ |
Molecular Weight | 610.27 g/mol | 566.31 g/mol |
Aqueous Solubility | ≥50 mg/mL | <10 mg/mL |
Physical Form | Crystalline solid | Amorphous precipitate |
Hydration Sensitivity | High (hydrate formation) | Low |
UDP-glucose disodium salt possesses defined stereochemistry critical for its biological function. The glucose moiety exists in the α-D-glucopyranose configuration, confirmed by [α]D²⁵ = +168° (c = 1 in water). This anomeric orientation is essential for substrate recognition by glycosyltransferases, which selectively process α-linked donors [4] [8]. The ribose sugar adopts a C3’-endo puckering conformation, while the glucopyranose ring prefers a chair conformation (⁴C₁), stabilized by intramolecular H-bonding [8].
Conformational dynamics reveal flexibility at the uridine diphosphate hinge, allowing transition between extended (enzyme-binding) and folded (solution) states. Nuclear Overhauser Effect (NOE) NMR data shows proximity between the uracil H6 and glucose H1 protons in aqueous solutions, indicating a folded conformation that masks the glucose moiety. Upon binding to enzymes like glycogen synthase, the molecule shifts to an extended state, exposing glucose for transfer [4] [6]. This dynamic behavior underpins its role as a “high-energy” glycosyl donor in metabolism [2] [6].
Table 4: Stereochemical and Conformational Features
Stereochemical Element | Configuration | Biological Relevance |
---|---|---|
Anomeric Carbon (Glucose) | α-D-glucopyranose | Substrate for glycosyltransferases |
Ribose Ring Conformation | C3’-endo puckering | Optimal phosphate alignment |
Glucopyranose Conformation | ⁴C₁ chair | Stability in aqueous media |
Solution State | Folded (H6-H1 proximity) | Protects labile glycosyl bond |
Enzyme-Bound State | Extended | Facilitates glucose transfer |
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